molecular formula C7H10N2O2S B6257821 3-(methylamino)benzene-1-sulfonamide CAS No. 1224685-00-0

3-(methylamino)benzene-1-sulfonamide

Cat. No. B6257821
CAS RN: 1224685-00-0
M. Wt: 186.2
InChI Key:
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Description

“3-(methylamino)benzene-1-sulfonamide” is a type of sulfonamide, which is a group of drugs that contain a sulfonamide functional group . Sulfonamides are known for their antibacterial properties and are used in treating a diverse range of disease states .


Synthesis Analysis

The synthesis of sulfonamides often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method is frequently used as it produces a greater yield compared to other methods .


Molecular Structure Analysis

The molecular structure of sulfonamides, including “3-(methylamino)benzene-1-sulfonamide”, typically involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Mechanism of Action

Sulfonamides achieve their bacteriostatic action by inhibiting the synthesis of folic acid in bacteria . Bacteria synthesize their own folic acid using endogenous compounds and enzymes . Specifically, sulfonamides inhibit the enzyme dihydropteroate synthase, the validated target enzyme of sulfonamides .

Safety and Hazards

Sulfonamides, including “3-(methylamino)benzene-1-sulfonamide”, can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

There is ongoing research to overcome sulfonamide resistance and identify new drug candidates through molecular modifications . This includes replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylamino)benzene-1-sulfonamide involves the reaction of 3-nitrobenzenesulfonamide with methylamine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "3-nitrobenzenesulfonamide", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzenesulfonamide in ethanol and add methylamine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the precipitated product.", "Step 4: Dissolve the product in hydrochloric acid and add sodium borohydride with stirring.", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitated product.", "Step 7: Dissolve the product in sodium hydroxide and filter to remove any insoluble impurities.", "Step 8: Acidify the filtrate with hydrochloric acid to precipitate the final product.", "Step 9: Filter the product and wash with water to obtain 3-(methylamino)benzene-1-sulfonamide as a white solid." ] }

CAS RN

1224685-00-0

Product Name

3-(methylamino)benzene-1-sulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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